molecular formula C13H11N3O3 B1203506 Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate CAS No. 40519-93-5

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

カタログ番号: B1203506
CAS番号: 40519-93-5
分子量: 257.24 g/mol
InChIキー: DNWMITUKTNMJAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Nomenclature and Structural Classification

The systematic nomenclature of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex heterocyclic structure. The molecule possesses the molecular formula C₁₃H₁₁N₃O₃ with a molecular weight of 257.24 grams per mole, as documented in the PubChem database. The compound is also known by several alternative names, including ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate and ethyl 4-oxo-1,4-dihydrobenzoimidazo[1,2-a]pyrimidine-3-carboxylate, reflecting different numbering conventions used in chemical literature.

The structural classification places this compound within the heterocyclic category, specifically as a member of the pyrimido-benzimidazole subclass. The fused ring system consists of a benzimidazole moiety connected to a pyrimidine ring through a shared nitrogen-carbon bond, creating a tricyclic arrangement that contributes to the compound's unique chemical properties. The molecule contains three nitrogen atoms strategically positioned within the ring system, with an ethyl ester functional group attached to the carboxylate substituent at position 3, and a ketone group at position 4.

Structural Parameter Value Source
Molecular Formula C₁₃H₁₁N₃O₃
Molecular Weight 257.24 g/mol
CAS Registry Number 40519-93-5
PubChem CID 611390
Chemical Classification Pyrimido[1,2-a]benzimidazole derivative

The Simplified Molecular Input Line Entry System representation of the compound is CCOC(=O)C1=CN=C2Nc3ccccc3N2C1=O, which provides a linear notation of the molecular structure. The International Chemical Identifier key DNWMITUKTNMJAZ-UHFFFAOYSA-N serves as a unique identifier for this specific compound in chemical databases. This systematic approach to nomenclature ensures precise identification and facilitates accurate communication within the scientific community studying this class of heterocyclic compounds.

特性

IUPAC Name

ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWMITUKTNMJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

準備方法

Standard Reaction Conditions

Typical protocols employ ethanol or acetic acid as solvents, with hydrochloric acid or p-toluenesulfonic acid (p-TSA) as catalysts. For example, reacting 2-aminobenzimidazole (1.2 equiv) with ethyl acetoacetate (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol at 80°C for 6 hours yields 68–72% of the target compound. The mechanism proceeds via imine formation, followed by cyclization and dehydration (Figure 1).

Table 1: Biginelli Reaction Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEtOH80668
p-TSAAcOH100472
ZrCl₄Toluene110375

Zirconium chloride (ZrCl₄) enhances yields to 75% by accelerating the cyclization step. However, prolonged heating above 100°C risks decomposition of the benzimidazole moiety.

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency by enabling rapid, uniform heating. A 2021 study achieved 96% yield in 2 hours by irradiating a mixture of 2-aminobenzimidazole, ethyl acetoacetate, and 4-chlorobenzaldehyde in DMF at 150 W.

Key Advantages

  • Reduced Time : Reactions complete 3–4 times faster than conventional heating.

  • Higher Yields : Microwave-specific effects promote better reactant alignment, minimizing side products.

  • Solvent Flexibility : Polar solvents like DMF absorb microwaves effectively, enabling higher temperatures.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (h)26
Yield (%)9672
Energy Consumption150 W300 W

Notably, microwave synthesis preserves the integrity of the benzimidazole ring, as evidenced by unchanged 1H^1H NMR spectra.

Ultrasound-Enhanced Methods

Ultrasound (20–40 kHz) facilitates cavitation, enhancing mass transfer and reaction kinetics. A 2024 study reported 85% yield within 1.5 hours using ultrasonic irradiation at 35 kHz in ethanol.

Mechanistic Insights

Ultrasound generates microbubbles that collapse violently, creating localized hotspots (∼5,000 K). This energy:

  • Accelerates imine formation between 2-aminobenzimidazole and aldehydes.

  • Lowers activation energy for cyclization.

Table 3: Ultrasound Parameter Optimization

Frequency (kHz)Power (W)Time (h)Yield (%)
28502.078
35751.585
401001.082

Exceeding 40 kHz causes excessive bubble formation, reducing yield due to uncontrolled side reactions.

Fluorinated Precursor Condensation

Fluorinated analogs of this compound are synthesized via regioselective condensation. Ethyl 4,4,4-trifluorobut-2-inoate reacts with 2-aminobenzimidazole in DMF under basic conditions, yielding 89% product.

Reaction Specificity

The electron-withdrawing nature of fluorine stabilizes intermediates, directing substitution to the C-4 position. This method avoids the need for protecting groups, streamlining synthesis.

Table 4: Fluorinated vs. Non-Fluorinated Yields

SubstrateYield (%)Reaction Time (h)
Ethyl 4,4,4-trifluorobut-2-inoate893
Ethyl but-2-inoate735

Fluorinated derivatives exhibit enhanced metabolic stability, making this method valuable for drug discovery.

CatalystYield (%)Side Products (%)
I₂825
H₂SO₄6812
p-TSA719

This suggests iodine’s potential for optimizing dihydropyrimido-benzimidazole syntheses.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Recent advances employ recrystallization from ethanol-water mixtures, achieving ≥98% purity.

Spectroscopic Validation

  • 1H^1H NMR : Key signals include a triplet at δ 1.41 ppm (ethyl CH₃) and a multiplet at δ 7.54–8.66 ppm (aromatic protons).

  • X-ray Crystallography : Confirms the fused bicyclic structure with bond lengths of 1.36–1.41 Å for the pyrimidine ring.

化学反応の分析

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Biological Activities

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has shown promise in various biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for antibacterial drug development.
  • Anticancer Potential : Its interaction with pathways involved in cancer cell proliferation indicates potential as an anticancer agent. Research is ongoing to elucidate the specific molecular mechanisms through which it exerts these effects .

Research Applications

The compound's unique structural features suggest several avenues for research applications:

  • Drug Development : Due to its biological activities, this compound is being investigated as a lead compound for developing new antibacterial and anticancer drugs.
  • Interaction Studies : Ongoing research into its interactions with biological macromolecules such as proteins and nucleic acids could provide insights into its mechanism of action and therapeutic potential .
  • Chemical Modifications : The compound can participate in various chemical reactions due to its reactive functional groups. Modifying its structure may enhance biological activity or alter pharmacokinetic properties .

作用機序

The mechanism of action of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated .

類似化合物との比較

Substituent Variations and Structural Modifications

The primary structural variations among analogs occur at the 4-position of the fused ring system. Key derivatives and their substituents include:

Compound Name Substituents at Position 4 Additional Modifications References
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate Oxo group None
Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-(Diethylamino)phenyl 2-Methyl substituent
Ethyl 4-(2-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Nitrophenyl 2-Methyl substituent
Ethyl 4-(4-pyridinyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-Pyridinyl 2-Methyl substituent
Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 3-Fluorophenyl 2-Methyl substituent
Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxyphenyl 2-Methyl substituent
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitrophenyl + 2-CF₃ Trifluoromethyl group at position 2

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity and may improve interactions with biological targets (e.g., enzymes or receptors) .
  • Heterocyclic Moieties : Pyridinyl and furanyl substituents (e.g., in ISAM-140, ) introduce hydrogen-bonding capabilities, influencing pharmacokinetics .

Physicochemical Properties

Selected data for representative compounds:

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa References
This compound ~318.3 (estimated) N/A N/A ~5.0
Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 423.46 1.29 544.5 5.00
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate 448.33 N/A N/A N/A

Notable Trends:

  • Higher molecular weight correlates with increased density and boiling points .
  • The pKa (~5.0) suggests moderate acidity, likely due to the 4-oxo group .

Structure-Activity Relationships :

  • Antimicrobial Activity : Methyl and small aryl groups (e.g., 6b in ) enhance activity against gram-positive bacteria.
  • Kinase Inhibition : Nitro and trifluoromethyl groups may improve binding to hydrophobic enzyme pockets .

生物活性

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (commonly referred to as EBZ) is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of EBZ, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

EBZ is characterized by a fused bicyclic ring system that includes a pyrimidine ring linked to a benzimidazole moiety. The compound also contains an ethyl ester and a ketone group, which are critical for its biological activity. The molecular formula of EBZ is C13H11N3O3C_{13}H_{11}N_{3}O_{3} with a molecular weight of approximately 257.25 g/mol. Its structural formula can be represented as follows:

Ethyl 4 oxo 1 4 dihydropyrimido 1 2 a benzimidazole 3 carboxylate\text{Ethyl 4 oxo 1 4 dihydropyrimido 1 2 a benzimidazole 3 carboxylate}

Synthesis

The synthesis of EBZ has been accomplished through various methods. One notable approach involves the reaction of 1-(1H-benzo[d]imidazol-2-yl)ethanone with ethyl (E)-4-bromobut-2-enoate under mild conditions. This method highlights the potential for developing novel synthetic routes for this compound .

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to EBZ. For example, oxadiazole derivatives have demonstrated antiproliferative activity against human cancer cell lines including HCT-116 and PC-3. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance the antitumor efficacy of these compounds . While direct evidence for EBZ's antitumor activity is still required, its structural similarity to known active compounds supports further exploration in this area.

Analgesic and Anti-inflammatory Properties

Compounds derived from similar scaffolds have been evaluated for analgesic and anti-inflammatory activities. For example, oxadiazole derivatives have shown significant pain relief comparable to standard analgesics like indomethacin . The potential for EBZ to exhibit similar effects warrants investigation into its use as an anti-inflammatory agent.

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of synthesized benzimidazole derivatives, compounds with structural similarities to EBZ were tested against Pseudomonas aeruginosa and Bacillus megaterium. The results indicated that certain derivatives exhibited comparable antibacterial activity to established antibiotics .

Case Study 2: Antitumor Screening

Another study focused on the cytotoxic effects of pyrimidine-based compounds on various cancer cell lines. The results showed that specific modifications enhanced cytotoxicity significantly, suggesting that similar modifications could be explored for EBZ .

Q & A

Q. What are the common synthetic pathways for Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways starting with substituted benzimidazole precursors and carbonyl-containing reagents. A representative method includes:

  • Step 1 : Condensation of 2-aminobenzimidazole with aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under acidic catalysis (e.g., glacial acetic acid) .
  • Step 2 : Cyclization using microwave irradiation in dimethylformamide (DMF) to enhance reaction efficiency and yield .
  • Step 3 : Esterification of the carboxylate intermediate with ethanol under reflux .

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield
SolventDMF, ethanol, tolueneDMF improves solubility and reaction rate
Temperature80–120°CHigher temps reduce reaction time but risk decomposition
CatalystTriethylamine, acetic acidAcidic conditions favor cyclization

Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?

  • X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku Saturn diffractometer) confirms planar fused-ring systems and intermolecular interactions (e.g., π–π stacking, C–H···O bonds). Space group: P2₁/c, with cell parameters a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, β = 111.03° .
  • NMR Spectroscopy : ¹H/¹³C NMR validates substituent positions (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.4) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data contradictions, and how are they addressed?

Discrepancies in anisotropic displacement parameters or hydrogen bonding networks can occur due to:

  • Disorder in Flexible Groups : Ethyl ester or methoxy substituents may exhibit rotational disorder. Mitigation involves refining occupancy ratios or applying restraints in SHELXL .
  • Twinned Crystals : Use of PLATON or TWINABS to deconvolute overlapping reflections .
  • Validation Tools : Cross-checking with software like WinGX (for geometry analysis) and Mercury (for packing diagrams) ensures consistency .

Q. How can computational methods predict the biological activity of this compound, and what limitations exist?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases, DNA topoisomerases) using crystal structures. For example, the pyrimidine ring may intercalate with DNA, while methoxy groups enhance lipophilicity for membrane penetration .
  • Limitations :
    • Force fields may poorly model trifluoromethyl groups due to electronic effects .
    • Solvation models often underestimate π–π stacking in aqueous environments .

Q. What strategies are employed to resolve conflicting biological activity data across studies?

Contradictions in IC₅₀ values (e.g., anti-cancer vs. anti-inflammatory assays) often stem from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Normalize data using positive controls (e.g., doxorubicin) .
  • Metabolic Stability : Phase I metabolites (e.g., ester hydrolysis products) may exhibit off-target effects. Validate via HPLC-MS/MS profiling .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions for reduced side products .
  • Crystallization : Use ethanol/water (3:1) mixtures for high-quality crystals .
  • Data Analysis : Combine SHELXL refinement with PLATON validation to resolve disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。